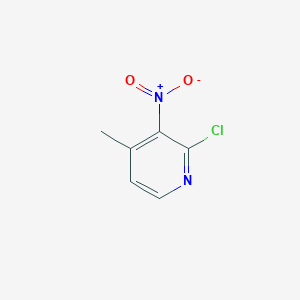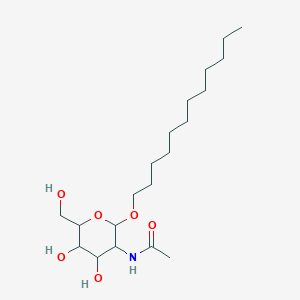
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide, also known as DHPA, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. DHPA is a member of the pyran family of compounds and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have anti-oxidant properties and can protect against oxidative stress. This compound has also been shown to have neuroprotective properties and can protect against neuronal damage caused by various neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide. One area of research is the development of novel this compound derivatives with improved solubility and anti-cancer properties. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide involves the reaction of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with dodecanol in the presence of silver carbonate. The resulting compound is then deacetylated with sodium methoxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
147025-06-7 |
|---|---|
Molekularformel |
C20H39NO6 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2-dodecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H39NO6/c1-3-4-5-6-7-8-9-10-11-12-13-26-20-17(21-15(2)23)19(25)18(24)16(14-22)27-20/h16-20,22,24-25H,3-14H2,1-2H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 |
InChI-Schlüssel |
YNPQAQWLYWACJR-LASHMREHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



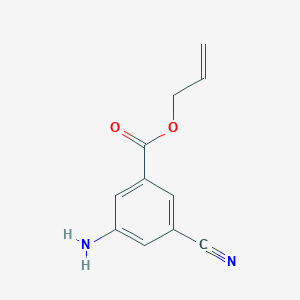
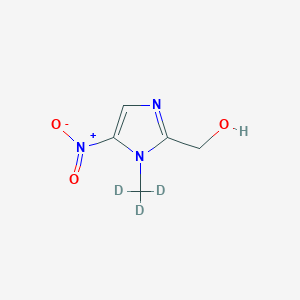
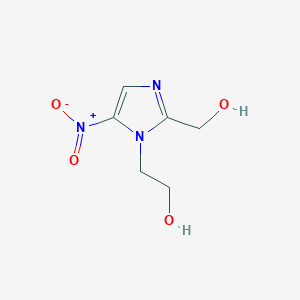

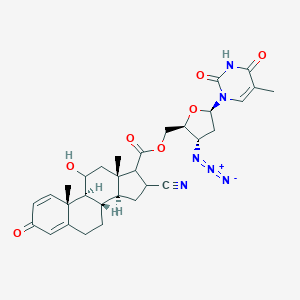
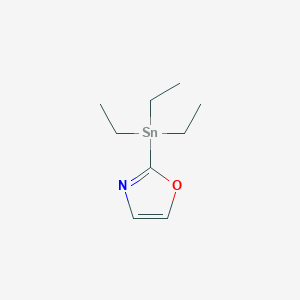


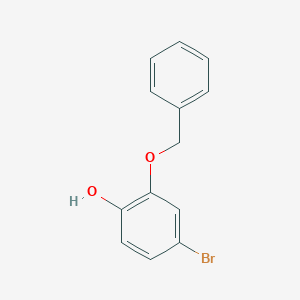

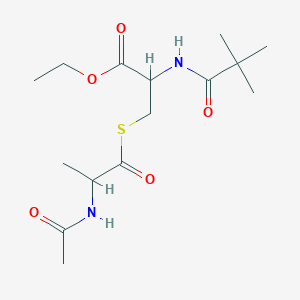
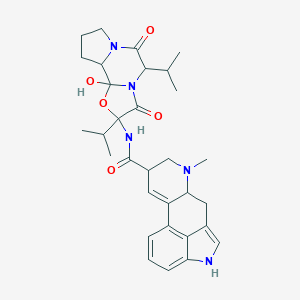
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
